(2-Chloroethyl)phosphanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Chloroethyl)phosphanone typically involves the reaction of phosphorus oxychloride with ethylene oxide. This reaction is followed by subsequent purification and removal of the catalyst using aqueous-acid or aqueous-alkaline solutions . Another method involves the use of bis-(2-chloroethyl) 2-chloroethyl phosphate as a raw material, which is then reacted with hydrogen chloride gas under pressure to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in pressure-resistant reaction kettles. The process involves the quantitative addition of raw materials and the recycling of hydrogen chloride gas to achieve high product purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)phosphanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride gas, ethylene oxide, and phosphorus oxychloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include ethylene, phosphonic acid derivatives, and phosphine derivatives .
Scientific Research Applications
(2-Chloroethyl)phosphanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study the effects of ethylene on plant growth and development.
Industry: It is used as a plant growth regulator in agriculture to promote ripening and improve crop yield.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)phosphanone involves the release of ethylene, which acts as a signaling molecule in plants. Ethylene regulates various physiological processes, including fruit ripening, flower senescence, and leaf abscission. The compound interacts with ethylene receptors in plant cells, triggering a cascade of molecular events that lead to the desired physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A chemotherapeutic agent with a similar (2-chloroethyl) group, used in cancer treatment.
Tris(2-chloroethyl)phosphate: A flame retardant with similar chemical properties.
Uniqueness
(2-Chloroethyl)phosphanone is unique due to its ability to release ethylene, making it highly valuable in agricultural applications. Unlike other similar compounds, it is specifically used as a plant growth regulator and has a well-defined mechanism of action in plants .
Properties
CAS No. |
103915-70-4 |
---|---|
Molecular Formula |
C2H4ClOP |
Molecular Weight |
110.48 g/mol |
IUPAC Name |
1-chloro-2-phosphorosoethane |
InChI |
InChI=1S/C2H4ClOP/c3-1-2-5-4/h1-2H2 |
InChI Key |
ORLNWNBHBDCKNS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)P=O |
Origin of Product |
United States |
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